molecular formula C17H25NO4 B6432178 N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide CAS No. 2195940-91-9

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B6432178
CAS No.: 2195940-91-9
M. Wt: 307.4 g/mol
InChI Key: DIHIDKKATNURBI-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a cyclopentyl ring, a hydroxyethoxy group, and a methylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentyl intermediate: This step involves the reaction of cyclopentyl bromide with ethylene glycol in the presence of a base such as potassium carbonate to form 1-(2-hydroxyethoxy)cyclopentane.

    Introduction of the methylphenoxyacetamide moiety: The intermediate is then reacted with 2-methylphenoxyacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(2-hydroxyethoxy)cyclohexyl]methyl}-2-(2-methylphenoxy)acetamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-chlorophenoxy)acetamide: Similar structure but with a chlorophenoxy group instead of a methylphenoxy group.

Uniqueness

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-14-6-2-3-7-15(14)21-12-16(20)18-13-17(22-11-10-19)8-4-5-9-17/h2-3,6-7,19H,4-5,8-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHIDKKATNURBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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